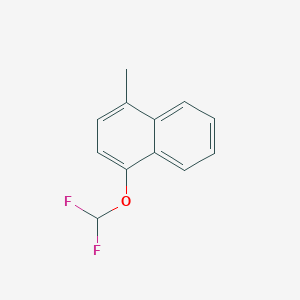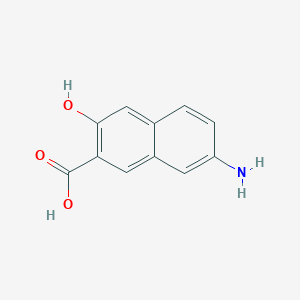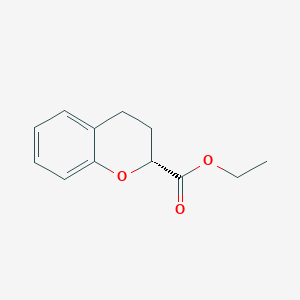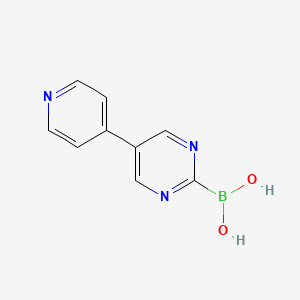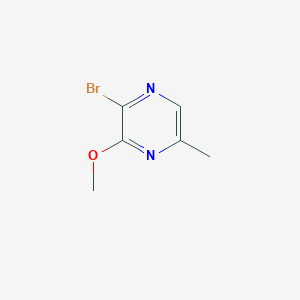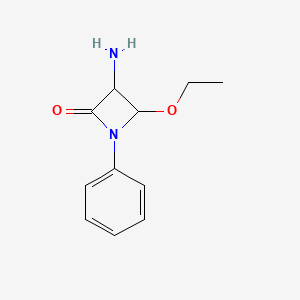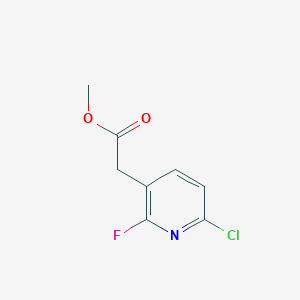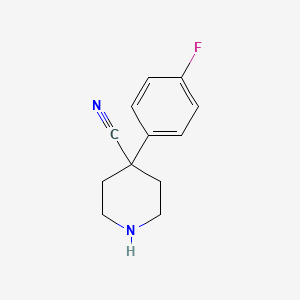
(4-Oxo-4H-1-benzopyran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-4H-chromen-3-yl)acetic acid is a compound belonging to the chromone family, which is characterized by a benzopyran-4-one structure. This compound is known for its diverse biological activities and is used in various scientific research fields. The chromone core is a common scaffold in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-chromen-3-yl)acetic acid typically involves the condensation of chromone derivatives with acetic acid or its derivatives. One common method is the multicomponent condensation reaction, which involves the use of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile and the final formation of the furylacetic acid moiety in acidic media.
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Oxo-4H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to the formation of dihydrochromone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or dihydro derivatives .
Aplicaciones Científicas De Investigación
2-(4-Oxo-4H-chromen-3-yl)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-4H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Oxo-4H-chromen-3-yl)acetic acid include:
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 8-Chloro-2-(4-isobutylphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
Uniqueness
What sets 2-(4-Oxo-4H-chromen-3-yl)acetic acid apart from similar compounds is its specific substitution pattern on the chromone core, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .
Propiedades
Número CAS |
50878-09-6 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(4-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-15-9-4-2-1-3-8(9)11(7)14/h1-4,6H,5H2,(H,12,13) |
Clave InChI |
URCUYQYZORMYSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


